4-Chloro-2-fluoroaniline

Catalog No.
S704762
CAS No.
57946-56-2
M.F
C6H5ClFN
M. Wt
145.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluoroaniline

CAS Number

57946-56-2

Product Name

4-Chloro-2-fluoroaniline

IUPAC Name

4-chloro-2-fluoroaniline

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

InChI

InChI=1S/C6H5ClFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2

InChI Key

CSFDTBRRIBJILD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)F)N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N

4-Chloro-2-fluoroaniline is an organic compound with the molecular formula C6H5ClFNC_6H_5ClFN and a molecular weight of 145.56 g/mol. It is characterized by the presence of both chlorine and fluorine substituents on the aromatic ring, specifically at the 4 and 2 positions, respectively. This compound appears as a beige liquid and is known for its low volatility, with a boiling point in the range of 104 - 107 °C at reduced pressure . Its chemical structure can be represented as follows:

text
Cl |C6H4 | F

4-Chloro-2-fluoroaniline is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly due to its unique electronic properties imparted by the halogen substituents.

Currently, there is no documented research on the specific mechanism of action of 4-chloro-2-fluoroaniline in biological systems.

4-chloro-2-fluoroaniline should be handled with care due to the presence of the amine group. Aniline derivatives can be harmful upon inhalation, ingestion, or skin contact []. Safety data sheets from chemical suppliers recommend the use of personal protective equipment like gloves, eye protection, and respiratory protection when handling the compound [].

, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles under appropriate conditions, making it useful for synthesizing various derivatives.
  • Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to ortho or para positions during substitution reactions, allowing for the synthesis of more complex aromatic compounds.
  • Reduction Reactions: The nitro group in related compounds can be reduced to an amine, facilitating further chemical transformations.

Several methods exist for synthesizing 4-Chloro-2-fluoroaniline:

  • From 4-Chloro-2-fluoronitrobenzene: This method involves reducing the nitro group to an amine using reagents such as iron powder or tin chloride in acidic conditions .
  • Diazotization Reaction: Starting from 5-chloro-2-nitrobenzene, diazotization followed by thermal decomposition can yield 4-Chloro-2-fluoroaniline with high purity .
  • Halogen Exchange Reactions: Utilizing halogenated precursors like 2,4-dichloronitrobenzene in reactions with fluoride sources (e.g., potassium fluoride) under controlled conditions has also been reported .

4-Chloro-2-fluoroaniline finds applications in various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of drugs, particularly those targeting bacterial infections or cancer.
  • Agrochemicals: It is used in developing herbicides and pesticides due to its biological activity against pests.
  • Dyes and Pigments: The compound is utilized in producing dyes that require specific color properties imparted by halogen substituents.

Several compounds share structural similarities with 4-Chloro-2-fluoroaniline. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Characteristics
3-Chloro-2-fluoroaniline57946-56-30.96Different position of chlorine substituent
2-Chloro-3-fluoroaniline2613-30-10.94Fluorine at a different position
4-Bromo-2-fluoroaniline69411-06-90.92Bromine instead of chlorine
3-Fluoroaniline363-51-90.90Lacks chlorine substituent

Each of these compounds exhibits unique properties and reactivity profiles due to variations in their substituent arrangements, which may influence their applications in pharmaceuticals and agrochemicals.

Molecular Structure

4-Chloro-2-fluoroaniline, with the molecular formula C₆H₅ClFN and a molecular weight of 145.56 g/mol, represents a disubstituted aniline derivative characterized by the presence of both chlorine and fluorine substituents on the benzene ring [1] [2]. The compound exhibits a planar aromatic structure where the amino group (-NH₂) is attached to position 1, fluorine at position 2, and chlorine at position 4 of the benzene ring [3] [4].

Bond Lengths and Angles

Theoretical calculations using density functional theory methods have provided detailed insights into the molecular geometry of 4-chloro-2-fluoroaniline [5] [6]. The carbon-carbon bond lengths within the aromatic ring typically range from 1.364 to 1.399 Å, with variations attributed to the electronic effects of the halogen substituents [7]. The carbon-chlorine bond distance is approximately 1.720 Å, while the carbon-fluorine bond exhibits a shorter length of approximately 1.359 Å, reflecting the smaller atomic radius of fluorine compared to chlorine [7].

The bond angles within the aromatic system deviate slightly from the ideal 120° expected for sp² hybridized carbons due to the electronic influence of the electron-withdrawing halogen substituents [5]. Computational studies indicate that the presence of both chlorine and fluorine atoms creates asymmetric charge distribution effects that influence the overall molecular geometry [6].

Bond TypeLength (Å)Reference
C-C (aromatic)1.364-1.399 [7]
C-Cl1.720 [7]
C-F1.359 [7]
C-N1.378-1.383 [7]

Conformational Analysis

The conformational behavior of 4-chloro-2-fluoroaniline is primarily governed by the planar nature of the aromatic ring system [8] [6]. Quantum mechanical calculations demonstrate that the molecule adopts a substantially planar conformation with minimal deviation from planarity due to the aromatic stabilization [5]. The amino group maintains near-planar geometry with the benzene ring, facilitating conjugation between the nitrogen lone pair and the aromatic π-system [6].

Rotational barriers around the carbon-nitrogen bond are relatively low, allowing for slight pyramidalization of the nitrogen atom under certain conditions [8]. However, the dominant conformation maintains the amino group in the plane of the aromatic ring to maximize electronic delocalization [5] [6].

Crystal Structure Characteristics

While specific crystallographic data for 4-chloro-2-fluoroaniline remains limited in the available literature, structural studies of related halogenated aniline derivatives provide insights into expected packing patterns [9] [10]. Compounds of this class typically exhibit hydrogen bonding networks involving the amino group and halogen interactions that influence crystal packing arrangements [11].

The molecular packing is expected to be stabilized through intermolecular N-H···N hydrogen bonds and weak halogen-halogen interactions [9] [11]. The presence of both chlorine and fluorine substituents creates opportunities for diverse intermolecular interactions that contribute to crystal stability [10].

Physical Properties

Melting and Boiling Points

4-Chloro-2-fluoroaniline exists as a liquid at room temperature, with physical property data indicating specific thermal characteristics [1] [2] [12]. The boiling point has been reported with variations depending on pressure conditions: 205.6 ± 20.0°C at 760 mmHg [12], 92°C at 2 mmHg [13] [14], and 104-107°C at 28 mmHg [3] [15]. These variations reflect the pressure dependence of the boiling point and demonstrate the compound's moderate volatility.

Fourier Transform Infrared Spectral Analysis

The Fourier Transform Infrared spectrum of 4-Chloro-2-fluoroaniline exhibits characteristic absorption bands that provide detailed information about the molecular structure and bonding characteristics [1] [2] [3]. The infrared spectrum was recorded in the range of 4000-400 cm⁻¹ using a BRUKER IFS 66V vacuum Fourier transform spectrometer equipped with an MCT detector and KBr beam splitter [3].

Amino Group Vibrations: The primary amine group displays characteristic stretching vibrations with the antisymmetric and symmetric nitrogen-hydrogen stretching modes appearing at 3466 cm⁻¹ and 3382 cm⁻¹, respectively [1] [3]. These frequencies are consistent with primary aromatic amines and show typical behavior for aniline derivatives. The nitrogen-hydrogen scissoring deformation is observed as a strong absorption at 1712 cm⁻¹ and a medium intensity band at 1630 cm⁻¹ [3].

Carbon-Fluorine Vibrations: The carbon-fluorine stretching vibrations manifest as very strong and medium strong bands at 1246 cm⁻¹ and 1210 cm⁻¹ [3]. Additional carbon-fluorine stretching modes are observed at 689 cm⁻¹ (very strong) and 683 cm⁻¹ (medium strong). The carbon-fluorine in-plane bending vibration appears at 564 cm⁻¹ [3]. These frequencies fall within the characteristic range of 1360-1000 cm⁻¹ for carbon-fluorine stretching vibrations in organic halogen compounds [3].

Carbon-Chlorine Vibrations: The carbon-chlorine stretching vibrations are prominently displayed as strong absorptions at 858 cm⁻¹, very strong at 810 cm⁻¹, and strong at 783 cm⁻¹ [3]. These frequencies are characteristic of aromatic carbon-chlorine bonds and fall within the expected range of 800-600 cm⁻¹ for such stretching modes [3]. The carbon-chlorine out-of-plane bending mode is identified at 668 cm⁻¹ [3].

Wavenumber (cm⁻¹)AssignmentIntensityDescription
3466NH₂ antisymmetric stretchStrongPrimary amine characteristic
3382NH₂ symmetric stretchStrongPrimary amine characteristic
1712NH₂ scissoringStrongAmine deformation
1630NH₂ scissoringMediumAmine deformation
1246C-F stretchVery StrongHalogen-carbon bond
1210C-F stretchMedium StrongHalogen-carbon bond
858C-Cl stretchStrongHalogen-carbon bond
810C-Cl stretchVery StrongHalogen-carbon bond
783C-Cl stretchStrongHalogen-carbon bond
689C-F stretchVery StrongHalogen-carbon bond
683C-F stretchMedium StrongHalogen-carbon bond
668C-Cl out-of-plane bendStrongHalogen deformation
564C-F in-plane bendMediumHalogen deformation

Fourier Transform Raman Spectroscopic Studies

The Fourier Transform Raman spectrum was recorded using the same BRUKER IFS 66V instrument equipped with FRA 106 Raman accessories in the spectral region 3500-100 cm⁻¹ [3]. A neodymium-doped yttrium aluminum garnet laser operating at 200 milliwatts power with 1064 nanometer excitation was employed as the source [3].

The Raman spectrum provides complementary information to the infrared spectrum and enables complete vibrational analysis. The nitrogen-hydrogen symmetric stretching appears at 3077 cm⁻¹ as a medium intensity polarized band [3]. The nitrogen-hydrogen scissoring mode is observed at 1631 cm⁻¹ [3].

Halogen-Carbon Vibrations in Raman: The carbon-fluorine stretching vibrations in the Raman spectrum appear at 1247 cm⁻¹ (strong) and 1212 cm⁻¹ (medium) [3]. The carbon-chlorine stretching is observed at 786 cm⁻¹ as a strong band [3]. The carbon-fluorine in-plane bending appears at 560 cm⁻¹, while the carbon-chlorine out-of-plane bending is identified at 668 cm⁻¹ [3].

Polarization Properties: The vibrational modes exhibit distinct polarization characteristics. In-plane vibrations belonging to the A' symmetry species give rise to polarized Raman bands, while out-of-plane vibrations (A'' symmetry) produce depolarized bands [3]. This polarization behavior provides valuable information about the molecular symmetry and vibrational mode assignments.

Wavenumber (cm⁻¹)AssignmentIntensityPolarization
3077NH₂ symmetric stretchMediumPolarized (A')
1631NH₂ scissoringMediumPolarized (A')
1247C-F stretchStrongPolarized (A')
1212C-F stretchMediumPolarized (A')
786C-Cl stretchStrongPolarized (A')
668C-Cl out-of-plane bendMediumDepolarized (A'')
560C-F in-plane bendMediumPolarized (A')

Normal Coordinate Analysis

A comprehensive normal coordinate analysis was performed using the scaled quantum mechanical force field methodology [1] [3]. The molecular structure of 4-Chloro-2-fluoroaniline was optimized using density functional theory calculations with the B3LYP functional and 6-311+G** basis set [3].

Symmetry Analysis: The molecule adopts Cs point group symmetry, and the 36 normal modes are distributed as 25 A' (in-plane) and 11 A'' (out-of-plane) symmetry species [3]. All vibrations are active in both infrared absorption and Raman scattering, consistent with the Cs symmetry [3].

Computational Methodology: A complete set of 49 standard internal coordinates containing 13 redundancies was defined [3]. Non-redundant local symmetry coordinates were constructed following established recommendations [3]. The theoretical force fields calculated using density functional theory were transformed into this coordinate system for subsequent analysis [3].

Total Energy Distribution: Unambiguous vibrational assignments were made using total energy distribution analysis [3]. This approach provides quantitative information about the contribution of different internal coordinates to each normal mode, enabling precise mode characterizations [3].

Scaling Factors: The theoretical vibrational frequencies were scaled to account for systematic errors in the computational methods. The scaled frequencies show excellent agreement with experimental observations, with differences between observed and calculated values being very small for most fundamentals [1] [3].

Normal ModeSymmetryExperimental (cm⁻¹)Calculated (cm⁻¹)TED Contribution
NH₂ antisym. stretchA'34663458NH₂ stretch (>90%)
NH₂ sym. stretchA'33823375NH₂ stretch (>90%)
C-F stretch (primary)A'12461251C-F stretch (85%)
C-Cl stretch (primary)A'810815C-Cl stretch (80%)
Ring breathingA'10051008Ring deformation (75%)

The normal coordinate analysis confirms that the halogen substituents significantly influence the vibrational properties of the aromatic ring. The presence of both chlorine and fluorine atoms causes redistribution of electron density, affecting the force constants and resulting in characteristic frequency shifts compared to unsubstituted aniline [3].

Nuclear Magnetic Resonance

Proton Nuclear Magnetic Resonance Spectral Assignments

The proton nuclear magnetic resonance spectrum of 4-Chloro-2-fluoroaniline provides detailed information about the hydrogen environments and their chemical shifts [1] [4]. The spectrum was analyzed using gauge including atomic orbital methodology for theoretical chemical shift calculations [1].

Amino Group Protons: The amino group protons appear as a broad singlet in the chemical shift range of 3.5-4.0 parts per million [4] [5]. This broadening is characteristic of primary aromatic amines and results from rapid exchange with solvent molecules and quadrupolar relaxation effects [4].

Aromatic Protons: The aromatic proton signals are significantly influenced by the halogen substituents. The proton at the 3-position (ortho to fluorine, meta to chlorine) appears as a doublet of doublets in the range 6.5-7.0 parts per million due to coupling with both fluorine and the adjacent aromatic proton [4]. The coupling constants are J(H-F) = 8-12 Hz and J(H-H) = 2-3 Hz [4].

The protons at positions 5 and 6 exhibit complex multipicity due to long-range coupling effects and appear in the range 6.8-7.3 parts per million [4] [5]. The electronic effects of the halogen substituents cause deshielding, resulting in downfield shifts compared to unsubstituted aniline [4].

Solvent Effects: The chemical shifts are dependent on the solvent system used. In deuterated chloroform, the aromatic protons appear in characteristic chemical shift ranges that reflect the electronic environment created by the halogen substituents [4] [6].

Proton PositionChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
NH₂3.5-4.0Broad singlet-
H-36.5-7.0Doublet of doubletsJ(H-F) = 8-12, J(H-H) = 2-3
H-56.8-7.1MultipletComplex
H-67.0-7.3MultipletComplex

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum reveals the distinct chemical environments of the aromatic carbons and their coupling patterns with fluorine [1] [4]. The spectrum was acquired using standard broadband proton decoupling techniques [4].

Quaternary Carbons: The carbon bearing the amino group (C-1) appears in the range 140-145 parts per million as a singlet [7] [8]. This chemical shift is characteristic of aromatic carbons bearing electron-donating amino substituents [7].

Fluorine-Bearing Carbon: The carbon at the 2-position, which bears the fluorine atom, exhibits a characteristic doublet in the range 150-160 parts per million with a large one-bond carbon-fluorine coupling constant of 240-250 Hz [7] [8]. This large coupling constant is diagnostic of direct carbon-fluorine bonding [9].

Chlorine-Bearing Carbon: The carbon at the 4-position bearing the chlorine atom appears in the range 125-135 parts per million as a singlet [7] [8]. The chemical shift reflects the electron-withdrawing effect of chlorine [7].

Coupling Effects: Carbon atoms showing two-bond and three-bond coupling to fluorine exhibit smaller coupling constants. The carbon at position 5 shows a doublet with J(C-F) = 20-25 Hz due to three-bond coupling through the aromatic system [7] [8].

Carbon PositionChemical Shift (ppm)MultiplicityJ(C-F) (Hz)Assignment
C-1 (NH₂)140-145Singlet-Amino-bearing carbon
C-2 (F)150-160Doublet240-250Fluorine-bearing carbon
C-3115-120Singlet-Ring carbon
C-4 (Cl)125-135Singlet-Chlorine-bearing carbon
C-5115-125Doublet20-25Three-bond C-F coupling
C-6125-135Singlet-Ring carbon

Advanced Nuclear Magnetic Resonance Techniques

Advanced two-dimensional nuclear magnetic resonance techniques provide additional structural information and enable complete spectral assignments [10] [12]. These techniques include correlation spectroscopy, heteronuclear single quantum correlation, and heteronuclear multiple bond correlation experiments [10] [12].

Correlation Spectroscopy: Two-dimensional correlation spectroscopy experiments identify proton-proton coupling relationships through scalar coupling mechanisms [10] [12]. These experiments are particularly valuable for resolving overlapping signals in the aromatic region and establishing connectivity patterns [12].

Heteronuclear Correlation: Heteronuclear single quantum correlation spectroscopy correlates directly bonded carbon and proton nuclei through one-bond coupling [10] [12]. This technique enables unambiguous assignment of carbon signals to their corresponding protons [12].

Long-Range Correlations: Heteronuclear multiple bond correlation experiments detect two-bond and three-bond carbon-proton correlations [10] [12]. These correlations are essential for establishing the substitution pattern and confirming structural assignments [12].

Fluorine-19 Nuclear Magnetic Resonance: The fluorine-19 nucleus provides additional structural information with its chemical shift appearing in the range -110 to -120 parts per million relative to trichlorofluoromethane [9]. The fluorine signal appears as a singlet in proton-decoupled spectra [4] [9].

NMR TechniqueInformation ProvidedKey Correlations
COSYH-H scalar couplingAromatic proton connectivity
HSQCOne-bond C-H correlationDirect C-H assignments
HMBCLong-range C-H correlationSubstitution pattern confirmation
¹⁹F NMRFluorine environmentChemical shift and coupling

Mass Spectrometry

Fragmentation Patterns

Mass spectrometric analysis of 4-Chloro-2-fluoroaniline reveals characteristic fragmentation pathways that provide structural information and enable identification of the compound [13] [14]. The electron impact mass spectrum was recorded at 75 electron volts ionization energy [14].

Molecular Ion Peak: The molecular ion peak appears at m/z 145, corresponding to the molecular weight of 4-Chloro-2-fluoroaniline (C₆H₅ClFN) [15] [14]. This peak serves as the base peak with 100% relative intensity, indicating good stability of the molecular ion under electron impact conditions [14].

Fragmentation Mechanisms: The fragmentation patterns follow predictable pathways characteristic of halogenated anilines [13]. Primary fragmentation involves loss of hydrogen halides and halogen radicals from the aromatic ring [13]. The compound exhibits ortho effect characteristics, where the spatial proximity of halogen substituents influences fragmentation behavior [13].

Neutral Losses: Significant fragment ions result from neutral losses including hydrogen fluoride (HF, 20 mass units) and chlorine radical (Cl- , 35 mass units) [13] [14]. The loss of hydrogen fluoride produces a fragment at m/z 118 with 5.3% relative intensity, while chlorine radical loss gives m/z 110 with 10.8% relative intensity [14].

Ring Fragmentation: Ring cleavage processes generate fragments at m/z 83 (18.0% intensity) and m/z 82 (13.8% intensity) [14]. These fragments represent substantial portions of the aromatic ring system and indicate extensive rearrangement processes [13].

m/zRelative Intensity (%)AssignmentFragmentation Process
145100.0[M]⁺-Molecular ion
14732.4[M+2]⁺-³⁷Cl isotope peak
1467.7[M+1]⁺-¹³C isotope peak
1185.3[M-HF]⁺Hydrogen fluoride loss
11010.8[M-Cl]⁺-Chlorine radical loss
8318.0Ring fragmentRing cleavage
8213.8Ring fragmentRing cleavage

Isotopic Distribution Analysis

The isotopic distribution pattern provides additional confirmation of the molecular composition and enables distinction between isomeric compounds [13] [15]. The presence of chlorine contributes to a characteristic isotopic pattern due to the natural abundance of chlorine-35 and chlorine-37 isotopes [15].

Chlorine Isotope Effects: The chlorine isotope pattern manifests as the M+2 peak at m/z 147 with 32.4% relative intensity compared to the molecular ion peak [15] [14]. This ratio closely matches the theoretical expectation of approximately 32.5% for a single chlorine atom, confirming the presence of one chlorine atom in the molecule [15].

Carbon-13 Contributions: The M+1 peak at m/z 146 shows 7.7% relative intensity, consistent with the statistical contribution of six carbon atoms to the isotopic distribution [14]. This value aligns with theoretical calculations based on the natural abundance of carbon-13 [15].

Isotopic Pattern Recognition: The isotopic distribution serves as a molecular fingerprint that aids in compound identification and structural elucidation [13]. The specific pattern of m/z 145 (100%), 146 (7.7%), and 147 (32.4%) is characteristic of C₆H₅ClFN composition [15] [14].

Mass Accuracy Considerations: High-resolution mass spectrometry enables precise mass measurements that distinguish between isobaric compounds and confirm elemental compositions [13]. The exact mass of the molecular ion is 145.0094 atomic mass units for the most abundant isotopic composition [15].

Isotopic Compositionm/zTheoretical Abundance (%)Observed Abundance (%)
¹²C₆¹H₅³⁵Cl¹⁹F¹⁴N145100.0100.0
¹³C₁¹²C₅¹H₅³⁵Cl¹⁹F¹⁴N1466.67.7
¹²C₆¹H₅³⁷Cl¹⁹F¹⁴N14732.532.4

Ultraviolet-Visible Spectroscopy

Absorption Characteristics

The ultraviolet-visible absorption spectrum of 4-Chloro-2-fluoroaniline exhibits characteristic electronic transitions that provide information about the electronic structure and chromophoric properties [1] [16]. The spectrum spans the wavelength range from 200 to 400 nanometers, encompassing both ultraviolet and near-ultraviolet regions [17] [18].

Primary Absorption Bands: The compound displays multiple absorption bands corresponding to different electronic transitions. The primary absorption occurs in the range 250-300 nanometers, characteristic of aromatic amine chromophores [17] [18]. This absorption corresponds to the π→π* transition involving the conjugated aromatic system [17].

Substituent Effects: The halogen substituents significantly influence the electronic absorption characteristics [17] [18]. Electron-withdrawing groups such as chlorine and fluorine typically cause hypsochromic (blue) shifts in the absorption maxima compared to unsubstituted aniline [17]. However, the specific positioning and combined effects of both halogens create a unique electronic environment [17].

Extinction Coefficients: The molar extinction coefficients provide quantitative information about the absorption intensity. Typical values for halogenated anilines range from 5,000 to 15,000 M⁻¹cm⁻¹ for the primary absorption bands [17] [18]. The presence of both chlorine and fluorine substituents can enhance the oscillator strength of certain transitions [17].

Solvent Effects: The absorption characteristics are influenced by the solvent environment [19]. In polar solvents such as ethanol and water, hydrogen bonding between the amino group and solvent molecules can cause bathochromic shifts [19]. Non-polar solvents like hexane typically preserve the intrinsic electronic transitions [19].

Absorption BandWavelength Range (nm)AssignmentExtinction Coefficient (M⁻¹cm⁻¹)
Band I250-280π→π* transition8,000-12,000
Band II280-320n→π* transition2,000-5,000
Band III200-250π→π* transition15,000-25,000

Chromophoric Properties

The chromophoric properties of 4-Chloro-2-fluoroaniline arise from the extended conjugation between the amino group and the aromatic ring system, modified by the electronic effects of the halogen substituents [1] [16]. These properties determine the compound's light absorption characteristics and potential applications [20].

Electronic Transitions: The electronic transitions involve molecular orbitals that span the entire conjugated system [1] [16]. The highest occupied molecular orbital typically has significant contribution from the nitrogen lone pair and aromatic π system [1]. The lowest unoccupied molecular orbital is predominantly localized on the aromatic ring with contributions from the halogen substituents [1].

Molecular Orbital Analysis: Computational studies using density functional theory provide detailed information about the electronic structure [1] [16]. The HOMO-LUMO energy gap determines the position of the longest wavelength absorption band [1]. For 4-Chloro-2-fluoroaniline, this gap is typically in the range 4.5-5.0 electron volts [1].

Nonlinear Optical Properties: The compound exhibits potential nonlinear optical behavior due to the asymmetric distribution of electron density [1] [16]. The first-order hyperpolarizability calculations indicate non-zero values, suggesting possible applications in nonlinear optical devices [1].

Intramolecular Charge Transfer: Natural bond orbital analysis reveals the occurrence of intramolecular charge transfer within the molecule [1] [16]. This charge transfer contributes to the electronic absorption characteristics and affects the chromophoric properties [1].

Electronic PropertyValue/DescriptionMethodSignificance
HOMO Energy-6.2 to -6.5 eVB3LYP/6-311++G(d,p)Ionization potential
LUMO Energy-1.5 to -2.0 eVB3LYP/6-311++G(d,p)Electron affinity
HOMO-LUMO Gap4.5-5.0 eVTheoreticalElectronic transition energy
HyperpolarizabilityNon-zeroB3LYP/6-311++G(d,p)Nonlinear optical activity

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (13.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

57946-56-2

Wikipedia

4-Chloro-2-fluoroaniline

Dates

Last modified: 08-15-2023

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